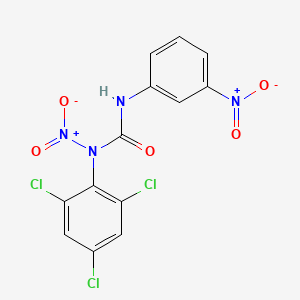
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is an organic compound with the molecular formula C17H17ClO3 It is a derivative of benzoate, featuring a phenylpropoxy group substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-chloro-1-phenylpropanol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenylpropoxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include substituted benzoates with different functional groups.
Hydrolysis: Yields 4-(3-chloro-1-phenylpropoxy)benzoic acid and methanol.
Oxidation: Produces ketones or carboxylic acids.
Reduction: Forms alcohols or alkanes.
科学的研究の応用
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate involves its interaction with specific molecular targets. The phenylpropoxy group allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The chlorine atom can enhance binding affinity through halogen bonding.
類似化合物との比較
Similar Compounds
- Methyl 4-(3-bromo-1-phenylpropoxy)benzoate
- Methyl 4-(3-iodo-1-phenylpropoxy)benzoate
- Methyl 4-(3-methyl-1-phenylpropoxy)benzoate
Uniqueness
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its bromine, iodine, or methyl-substituted analogs. The chlorine atom’s size and electronegativity can affect the compound’s overall stability and interaction with biological targets.
特性
CAS番号 |
385436-89-5 |
|---|---|
分子式 |
C17H17ClO3 |
分子量 |
304.8 g/mol |
IUPAC名 |
methyl 4-(3-chloro-1-phenylpropoxy)benzoate |
InChI |
InChI=1S/C17H17ClO3/c1-20-17(19)14-7-9-15(10-8-14)21-16(11-12-18)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
InChIキー |
XDDOHZKBQBDEAS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)OC(CCCl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
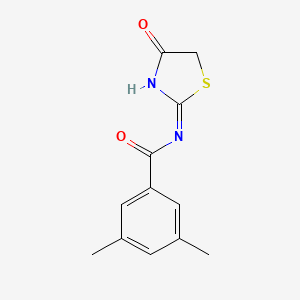
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

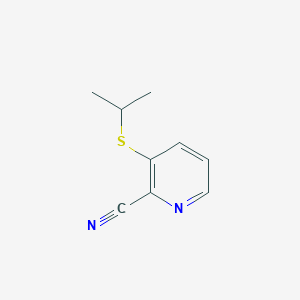

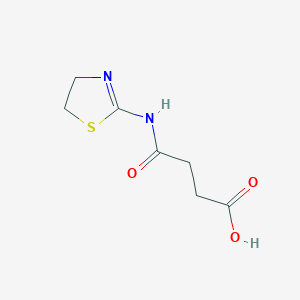
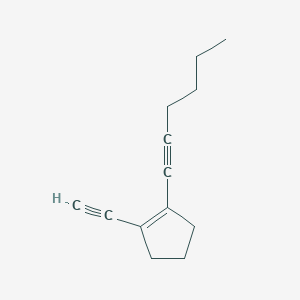
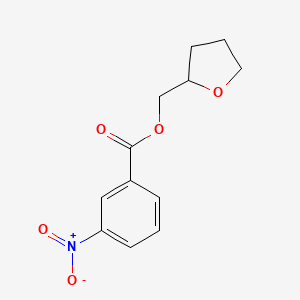
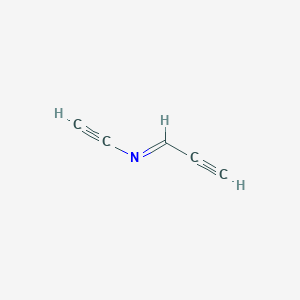
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
